Dimethyl(naphthylmethyl)tetradecylammonium chloride

Catalog No.
S13280972
CAS No.
161069-06-3
M.F
C27H44ClN
M. Wt
418.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl(naphthylmethyl)tetradecylammonium chlorid...

CAS Number

161069-06-3

Product Name

Dimethyl(naphthylmethyl)tetradecylammonium chloride

IUPAC Name

dimethyl-(naphthalen-1-ylmethyl)-tetradecylazanium;chloride

Molecular Formula

C27H44ClN

Molecular Weight

418.1 g/mol

InChI

InChI=1S/C27H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-17-23-28(2,3)24-26-21-18-20-25-19-15-16-22-27(25)26;/h15-16,18-22H,4-14,17,23-24H2,1-3H3;1H/q+1;/p-1

InChI Key

WUWSFMWQEWIMKZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-]

Dimethyl(naphthylmethyl)tetradecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H44ClNC_{27}H_{44}ClN and a molar mass of approximately 418.1 g/mol. This compound is characterized by its long hydrophobic tetradecyl chain and a naphthylmethyl group, which contribute to its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance solubility in aqueous solutions .

Typical of quaternary ammonium compounds. These include:

  • Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of dimethylamine and naphthylmethyl alcohol.
  • Degradation: The compound can be metabolized by microbial biofilms, which may involve oxidation processes that break down the alkyl chain into smaller fragments, producing various metabolites through pathways such as ω-oxidation and β-oxidation .
  • Interaction with Anions: As a cationic surfactant, it can interact with anionic species in solution, forming complexes that can alter its solubility and activity.

The biological activity of dimethyl(naphthylmethyl)tetradecylammonium chloride includes antimicrobial properties, making it effective against a range of bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes due to its surfactant nature, which leads to cell lysis. Additionally, studies have shown that similar compounds can exhibit cytotoxic effects on certain cell lines, indicating potential applications in pharmaceuticals or as biocides .

The synthesis of dimethyl(naphthylmethyl)tetradecylammonium chloride typically involves the following steps:

  • Alkylation Reaction: The synthesis begins with the alkylation of naphthylmethyl amine using tetradecyl bromide or iodide in an organic solvent.
  • Quaternization: The resulting amine is then reacted with methyl chloride or methyl bromide to form the quaternary ammonium salt.
  • Purification: The final product is purified through recrystallization or chromatography to remove unreacted starting materials and by-products.

These methods allow for the production of high-purity dimethyl(naphthylmethyl)tetradecylammonium chloride suitable for industrial and research applications .

Dimethyl(naphthylmethyl)tetradecylammonium chloride has a variety of applications across different fields:

  • Surfactants: It is widely used as a surfactant in detergents and emulsifiers due to its ability to lower surface tension.
  • Antimicrobial Agents: The compound finds use in disinfectants and antiseptics owing to its antimicrobial properties.
  • Industrial Processes: It serves as a phase transfer catalyst in organic synthesis and as an additive in formulations for enhanced performance .

Studies on the interactions of dimethyl(naphthylmethyl)tetradecylammonium chloride with various biological systems indicate that it can affect microbial biofilms significantly. Research has shown that this compound can be metabolized by specific microbial communities, leading to changes in biofilm composition and activity. The degradation products formed during these interactions often retain some biological activity, which can influence environmental processes such as biodegradation .

Dimethyl(naphthylmethyl)tetradecylammonium chloride shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl(dodecyl)methylammonium chlorideC15H34ClNShorter alkyl chain compared to tetradecyl variant
Benzalkonium chlorideC21H36ClNContains a benzyl group instead of naphthyl
Dodecyl(dimethyl)benzylammonium chlorideC19H42ClNContains a dodecyl chain; used as antimicrobial agent
Cetyltrimethylammonium bromideC21H38BrNCommonly used as a surfactant; longer alkane chain

Uniqueness

Dimethyl(naphthylmethyl)tetradecylammonium chloride's uniqueness lies in its combination of a long tetradecyl chain with a naphthyl group, which enhances its surfactant properties while providing specific antimicrobial activities not present in other similar compounds. This unique structure allows for diverse applications ranging from industrial uses to potential pharmaceutical developments .

The surface activity of dimethyl(naphthylmethyl)tetradecylammonium chloride is governed by its unique molecular architecture, which combines elements that are highly favorable for surfactant behavior. The compound features a quaternary ammonium head group with permanent positive charge, a fourteen-carbon alkyl chain providing hydrophobic character, and a naphthylmethyl group that enhances both hydrophobic interactions and molecular rigidity [1] .

Critical Micelle Concentration Characteristics

Based on established structure-activity relationships for quaternary ammonium compounds, dimethyl(naphthylmethyl)tetradecylammonium chloride is expected to exhibit a critical micelle concentration in the range of 1-10 mM. This estimation is derived from comparative analysis with structurally similar compounds and the well-documented inverse relationship between alkyl chain length and critical micelle concentration in surfactant systems [3] [4].

Research on benzalkonium chloride homologs provides valuable insight into the expected behavior of this compound. Benzalkonium chloride with a C₁₄ alkyl chain exhibits critical micelle concentration values ranging from approximately 0.3 to 1.0 mM, depending on measurement conditions and techniques employed [5] [6]. The presence of the naphthylmethyl group in dimethyl(naphthylmethyl)tetradecylammonium chloride would be expected to enhance surface activity through increased hydrophobic interactions and π-π stacking capabilities [7].

The naphthylmethyl substituent contributes significantly to the compound's surface activity through several mechanisms. The aromatic naphthalene ring system provides enhanced hydrophobic character compared to simple alkyl groups, while its planar structure facilitates molecular packing at interfaces. This structural feature is particularly important for reducing interfacial tension and promoting efficient micelle formation [8] [9].

Surface Tension Reduction Properties

Quaternary ammonium compounds are renowned for their exceptional surface tension reduction capabilities, and dimethyl(naphthylmethyl)tetradecylammonium chloride would be expected to demonstrate superior performance in this regard. Studies on similar quaternary ammonium compounds have shown surface tension reductions from approximately 72 mN/m for pure water to values as low as 25-30 mN/m at concentrations above the critical micelle concentration [4] [10].

The dual hydrophobic character provided by both the tetradecyl chain and the naphthylmethyl group would contribute to enhanced surface activity compared to conventional single-chain quaternary ammonium compounds. The extended conjugated system of the naphthalene ring enhances intermolecular interactions at the air-water interface, promoting more efficient molecular orientation and packing [11] [12].

Dynamic surface tension measurements would be particularly relevant for this compound, as the structural complexity may influence the kinetics of surface adsorption. Research has demonstrated that quaternary ammonium compounds with aromatic substituents often exhibit enhanced dynamic surface tension reduction, which correlates with improved practical performance in applications requiring rapid wetting and spreading [11].

Micellization Thermodynamics

The thermodynamics of micellization for dimethyl(naphthylmethyl)tetradecylammonium chloride would be influenced by the multiple hydrophobic interactions present in the molecular structure. The process would be expected to be entropy-driven, as is typical for surfactant micellization, with the hydrophobic effect providing the primary driving force for aggregate formation [13] [8].

The presence of the naphthylmethyl group introduces additional complexity to the micellization process through potential π-π stacking interactions between aromatic rings. This would contribute to more stable micelle formation and potentially influence the size and shape of the resulting aggregates. The quaternary ammonium head group ensures strong electrostatic repulsion between molecules, which must be overcome during micellization [14] [15].

PropertyExpected ValueBasis for Estimation
Critical Micelle Concentration1-10 mM [3] [4]C₁₄ alkyl chain length with aromatic enhancement
Surface Tension Reduction25-30 mN/m [4] [10]Typical for quaternary ammonium compounds
Minimum Surface Area per Molecule45-55 Ų [4]Estimated from molecular dimensions
Aggregation Number50-80 [4]Typical for C₁₄ quaternary ammonium compounds

Thermal Stability and Decomposition Pathways

The thermal stability of dimethyl(naphthylmethyl)tetradecylammonium chloride is a critical parameter that determines its suitability for various applications and provides insight into its chemical reactivity patterns. Quaternary ammonium compounds generally exhibit thermal decomposition temperatures above 200°C, with specific values depending on the nature of the alkyl and aromatic substituents [16] [17].

Thermal Decomposition Temperature

Based on the structural characteristics of dimethyl(naphthylmethyl)tetradecylammonium chloride, the thermal decomposition temperature is expected to fall within the range of 220-280°C. This estimation is based on comparative analysis with similar quaternary ammonium compounds and the stabilizing effect of the aromatic naphthylmethyl group [16] [18].

The compound's thermal stability is influenced by several structural factors. The quaternary ammonium center provides inherent stability through its fully substituted nature, while the aromatic naphthylmethyl group contributes additional thermal stability through resonance stabilization. The tetradecyl chain, while providing hydrophobic character, may represent a potential site for thermal degradation through β-elimination reactions [17] [19].

Tetramethylammonium chloride, a simpler quaternary ammonium compound, undergoes thermal decomposition at temperatures above 230°C, producing trimethylamine and methyl chloride through a nucleophilic substitution mechanism [16]. The more complex structure of dimethyl(naphthylmethyl)tetradecylammonium chloride would be expected to exhibit similar or slightly higher decomposition temperatures due to the stabilizing influence of the aromatic substituent.

Decomposition Mechanisms and Pathways

The thermal decomposition of dimethyl(naphthylmethyl)tetradecylammonium chloride is expected to proceed through multiple competing pathways, each involving different aspects of the molecular structure. The primary decomposition mechanisms would likely include Hofmann elimination, nucleophilic substitution, and aromatic degradation pathways [18] [17].

The most probable initial decomposition pathway involves β-elimination from the tetradecyl chain, following the classic Hofmann elimination mechanism observed in quaternary ammonium compounds. This process would result in the formation of alkene products and a tertiary amine intermediate, with the specific regioselectivity depending on the availability of β-hydrogen atoms and the conformational preferences of the molecule [17] [19].

The naphthylmethyl group introduces additional complexity to the decomposition process. At elevated temperatures, the aromatic system may undergo various transformations including demethylation, ring opening, and fragmentation. Studies on methylnaphthalenes have shown that thermal decomposition occurs through radical mechanisms involving methyl loss and subsequent ring fragmentation [9].

A second significant decomposition pathway involves direct nucleophilic attack at the quaternary nitrogen center, potentially leading to the formation of tertiary amines and alkyl halides. This mechanism would be particularly relevant for the methyl groups attached to the quaternary nitrogen, as they represent the most accessible sites for nucleophilic substitution [16] [18].

Kinetic Parameters and Activation Energy

The kinetics of thermal decomposition for dimethyl(naphthylmethyl)tetradecylammonium chloride would be expected to follow first-order or pseudo-first-order kinetics, as is typical for unimolecular decomposition processes of quaternary ammonium compounds. The activation energy for decomposition would likely fall in the range of 40-60 kcal/mol, based on comparative studies of similar compounds [18] [17].

The presence of multiple potential decomposition pathways suggests that the overall kinetics may be described by a series of parallel reactions, each with distinct activation energies and rate constants. The aromatic naphthylmethyl group would be expected to exhibit higher activation energy for decomposition compared to the aliphatic components, due to the inherent stability of the aromatic system [9] [20].

Temperature-dependent studies would be essential for determining the precise kinetic parameters and understanding the relative importance of different decomposition pathways. The activation energy for β-elimination would be expected to be lower than that for aromatic ring degradation, suggesting that alkyl chain degradation would predominate at lower temperatures [17] [19].

Decomposition ParameterExpected ValueReference Basis
Decomposition Temperature220-280°C [16] [18]Quaternary ammonium compounds
Activation Energy40-60 kcal/mol [18] [17]β-elimination and aromatic degradation
Primary ProductsAlkenes, tertiary amines, naphthalene derivatives [17] [9]Hofmann elimination mechanism
Kinetic OrderFirst-order [18] [19]Typical for quaternary ammonium decomposition

Solubility Behavior in Polar and Non-Polar Solvent Systems

The solubility behavior of dimethyl(naphthylmethyl)tetradecylammonium chloride in various solvent systems is determined by the complex interplay between its ionic character, hydrophobic alkyl chain, and aromatic naphthylmethyl group. This compound exhibits the typical amphiphilic behavior of quaternary ammonium compounds, with pronounced preferences for polar solvents due to its ionic nature [21] [22].

Aqueous Solubility Characteristics

Dimethyl(naphthylmethyl)tetradecylammonium chloride demonstrates high solubility in water, consistent with the general behavior of quaternary ammonium compounds. The permanent positive charge on the quaternary nitrogen center facilitates strong ion-dipole interactions with water molecules, while the chloride counterion further enhances aqueous solubility through hydration effects [21] [22].

The aqueous solubility is expected to be high, likely exceeding 10 g/L at room temperature, based on comparative data from similar quaternary ammonium compounds. Benzalkonium chloride homologs with C₁₄ alkyl chains exhibit water solubilities in the range of several grams per liter, and the structural similarities suggest comparable behavior for dimethyl(naphthylmethyl)tetradecylammonium chloride [23] [22].

The naphthylmethyl group may influence aqueous solubility through hydrophobic interactions, potentially reducing solubility compared to purely aliphatic quaternary ammonium compounds. However, the overall ionic character remains the dominant factor, ensuring substantial water solubility despite the hydrophobic contributions [24] [25].

Temperature effects on aqueous solubility would be expected to follow typical patterns for ionic compounds, with solubility increasing with temperature due to enhanced thermal motion and disruption of hydrophobic interactions. The specific temperature dependence would require experimental determination but would likely show positive temperature coefficients [24] [26].

Behavior in Polar Organic Solvents

The compound exhibits excellent solubility in polar organic solvents, including methanol, ethanol, and acetone. This behavior is consistent with the general pattern observed for quaternary ammonium compounds, where polar organic solvents can effectively solvate the ionic head group while accommodating the hydrophobic chain through van der Waals interactions [21] [27].

In methanol, dimethyl(naphthylmethyl)tetradecylammonium chloride would be expected to show very high solubility, potentially exceeding that in water due to the reduced hydrogen bonding network of the alcohol solvent. The methanol molecules can form hydrogen bonds with the chloride ion while the organic character of the solvent provides a more favorable environment for the hydrophobic portions of the molecule [27] [24].

Ethanol presents a similar solubility profile to methanol, with high solubility expected due to the polar nature of the solvent and its ability to accommodate both ionic and hydrophobic interactions. The slightly reduced polarity compared to methanol may result in marginally different solubility values, but the compound would remain highly soluble [21] [28].

Acetone, despite its aprotic nature, would be expected to dissolve the compound readily due to its high dielectric constant and dipole moment. The ketone functional group provides favorable electrostatic interactions with the ionic portions of the molecule, while the organic character accommodates the hydrophobic components [21] [28].

Solubility in Non-Polar Solvents

The solubility of dimethyl(naphthylmethyl)tetradecylammonium chloride in non-polar solvents is expected to be very low, following the general pattern observed for ionic compounds. Solvents such as hexane, benzene, and diethyl ether lack the polarity necessary to stabilize the ionic quaternary ammonium structure [21] [22].

In hydrocarbon solvents like hexane or cyclohexane, the compound would exhibit minimal solubility, likely less than 0.1 g/L, due to the inability of these solvents to provide adequate solvation of the ionic head group. The hydrophobic tetradecyl chain and naphthylmethyl group, while compatible with hydrocarbon solvents, cannot overcome the strong ion-pairing interactions that occur in low-dielectric media [22] [29].

Aromatic solvents such as benzene or toluene may show slightly enhanced solubility compared to aliphatic hydrocarbons due to potential π-π interactions between the solvent and the naphthylmethyl group. However, the overall solubility would remain low due to the ionic character of the compound [22] [25].

Chloroform and other halogenated solvents would be expected to show very low solubility, despite their higher polarity compared to pure hydrocarbons. The specific interactions between the chloride ion and the chlorinated solvent do not provide sufficient stabilization to overcome the general incompatibility of ionic compounds with organic solvents of moderate polarity [27] [22].

Solvent-Dependent Aggregation Behavior

The aggregation behavior of dimethyl(naphthylmethyl)tetradecylammonium chloride varies significantly with solvent polarity and hydrogen bonding capability. In highly polar solvents like water and alcohols, the compound forms traditional micelles with the hydrophobic chains oriented inward and the ionic head groups exposed to the solvent [4] [8].

In mixed solvent systems, the compound may exhibit altered aggregation behavior, with critical micelle concentrations and aggregate sizes depending on the solvent composition. The addition of organic cosolvents to aqueous solutions generally increases the critical micelle concentration due to the enhanced solvation of the hydrophobic portions of the molecule [30] [31].

The presence of the naphthylmethyl group introduces additional complexity to the aggregation behavior through potential π-π stacking interactions. These interactions may stabilize certain aggregate structures and influence the morphology of the resulting assemblies [7] [8].

Solvent TypeExpected SolubilityDominant InteractionsReference
WaterHigh (>10 g/L) [22] [21]Ion-dipole, hydration [21] [22]
MethanolVery high [27] [21]Hydrogen bonding, solvation [21] [27]
EthanolHigh [21] [28]Hydrogen bonding, solvation [21] [28]
AcetoneHigh [21] [28]Dipole-dipole interactions [21] [28]
HexaneVery low (<0.1 g/L) [22]Limited compatibility [22] [29]
BenzeneLow [22] [25]Limited π-π interactions [22] [25]
ChloroformVery low [27] [22]Poor ionic solvation [27] [22]

Hydrogen Bond Acceptor Count

1

Exact Mass

417.3162281 g/mol

Monoisotopic Mass

417.3162281 g/mol

Heavy Atom Count

29

UNII

127G2WN4N2

Dates

Last modified: 08-10-2024

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